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molecular formula C10H13FN2 B8762246 6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-9-amine

6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-9-amine

Cat. No. B8762246
M. Wt: 180.22 g/mol
InChI Key: RUBAOGPWSSNLDW-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

To a solution of 6-fluoro-9-nitro-2,3-dihydro-1H-benzo[b]azepine (225.4 mg, 1.0826 mmol) in EtOAc (15 mL) was added a slurry of 10% Pd/C (50 mg) in IMS (4 mL) and the reaction mixture was stirred at RT under a hydrogen atmosphere for 20 h. The suspension was then filtered through a pad of Celite® and the filtrate was concentrated in vacuo affording the title compound as a purple oil (197 mg, quantitative). LCMS (Method J): RT 1.69 min [M+H]+ 181\
Name
6-fluoro-9-nitro-2,3-dihydro-1H-benzo[b]azepine
Quantity
225.4 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
IMS
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:12]2[CH:11]=[CH:10][CH2:9][CH2:8][NH:7][C:6]=2[C:5]([N+:13]([O-])=O)=[CH:4][CH:3]=1>CCOC(C)=O.[Pd]>[F:1][C:2]1[C:12]2[CH2:11][CH2:10][CH2:9][CH2:8][NH:7][C:6]=2[C:5]([NH2:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
6-fluoro-9-nitro-2,3-dihydro-1H-benzo[b]azepine
Quantity
225.4 mg
Type
reactant
Smiles
FC1=CC=C(C=2NCCC=CC21)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C
Name
IMS
Quantity
4 mL
Type
solvent
Smiles
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT under a hydrogen atmosphere for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=CC=C(C=2NCCCCC21)N
Measurements
Type Value Analysis
AMOUNT: MASS 197 mg
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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